(-)-Cyclorphan

Opioid Pharmacology Receptor Binding Analgesia

(-)-Cyclorphan is a unique mixed agonist-antagonist with potent κ-agonism (Ki 0.034 nM) and weak μ partial agonism/antagonism, ideal for isolating κ-mediated effects without strong μ confounding variables. Its defined stereochemistry (1R,9R,10R) and well-characterized discriminative stimulus profile provide a robust benchmark for novel mixed-opioid compound screening. Replace standard ligands with (-)-cyclorphan to reduce experimental variability in tolerance, SAR, and psychotomimetic mechanism studies.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
Cat. No. B10838078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Cyclorphan
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5
InChIInChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17?,19-,20-/m1/s1
InChIKeyNLBUEDSBXVNAPB-IPNZSQQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Cyclorphan for Advanced Opioid Research: High-Potency κ/μ Ligand with Defined Pharmacological Signature


(-)-Cyclorphan (CAS 4163-15-9) is a morphinan opioid ligand that acts as a potent full agonist at the κ-opioid receptor (KOR) and a weak partial agonist/antagonist at the μ-opioid receptor (MOR), with significantly lower affinity for the δ-opioid receptor (DOR) [1][2][3]. First synthesized in 1964 and described in US Patent 3,285,922, this compound has been extensively characterized in vitro and in vivo [4][5][6]. Its well-documented pharmacological profile makes it a valuable research tool for studying opioid receptor subtype function, mixed agonist-antagonist pharmacodynamics, and as a scaffold for developing biased ligands targeting κ-mediated pathways [7][8].

(-)-Cyclorphan Procurement: Why Morphine, Naloxone, or Naltrexone Cannot Serve as Surrogates


Substituting (-)-cyclorphan with other common opioid receptor ligands will compromise experimental validity due to its unique mixed agonist/antagonist profile at μ- and κ-opioid receptors. Unlike the pure μ-agonist morphine, the pure μ-antagonist naloxone, or the predominantly μ-antagonist naltrexone, (-)-cyclorphan exhibits high-potency κ-agonism combined with weak partial agonism/antagonism at μ-receptors [1][2]. This dual activity is critical for studies investigating κ-mediated analgesia, modulation of dopaminergic pathways, or psychotomimetic mechanisms, where the absence of strong μ-agonism reduces confounding variables like respiratory depression and reward liability [3]. Its stereochemistry, defined by three chiral centers (1R,9R,10R), is also essential, as the enantiomer displays a distinct pharmacological profile [4].

(-)-Cyclorphan Comparative Data: Quantitative Evidence Against Key Analogs


(-)-Cyclorphan Receptor Binding Affinity: High-Potency κ vs. μ Profile

(-)-Cyclorphan demonstrates a distinct binding profile at human opioid receptors, characterized by sub-nanomolar affinity for κ-opioid receptors (KOR) and nanomolar affinity for μ-opioid receptors (MOR). In a direct competitive binding assay using CHO cell membranes expressing human receptors, the Ki for KOR (0.034 nM) is approximately 1.8-fold lower than for MOR (0.062 nM), indicating a modest selectivity for KOR [1]. This contrasts with the highly selective KOR agonist U-50488, which exhibits a KOR Kd of 2.2 nM and an MOR Kd of 430 nM (a ~195-fold selectivity) . This data confirms (-)-cyclorphan's high potency at both KOR and MOR, but with a more balanced ratio than highly selective KOR agonists.

Opioid Pharmacology Receptor Binding Analgesia

(-)-Cyclorphan vs. MCL-101: Critical Differences in δ-Opioid Receptor Selectivity

A direct structural comparison between (-)-cyclorphan (3a) and its cyclobutyl analog MCL-101 (3b) reveals a significant divergence in δ-opioid receptor (DOR) selectivity. While both compounds are approximately 2-fold selective for KOR over MOR, their DOR selectivity differs markedly. In guinea pig brain membrane binding assays, (-)-cyclorphan exhibits only a 4-fold greater affinity for KOR compared to DOR. In contrast, MCL-101 is 18-fold more selective for KOR over DOR, representing a 4.5-fold increase in KOR/DOR selectivity [1]. This difference in DOR engagement translates to distinct in vivo effects in murine antinociception models [1].

Cocaine Abuse Pharmacotherapy Receptor Selectivity SAR Studies

(-)-Cyclorphan vs. MCL-101: Opposing μ-Opioid Receptor Functional Activity

The functional consequences of structural modification from a cyclopropylmethyl (in (-)-cyclorphan) to a cyclobutylmethyl group (in MCL-101) are profound at the μ-opioid receptor. In functional assays measuring G-protein activation, (-)-cyclorphan (3a) acts as a μ-antagonist, while its cyclobutyl analog MCL-101 (3b) is a μ-agonist [1]. This functional switch is corroborated by in vivo antinociceptive tests in mice, where the analgesic effect of (-)-cyclorphan is mediated by DOR, whereas MCL-101 does not produce agonist or antagonist effects at DOR [1]. Both compounds retain comparable KOR agonist properties [1].

Functional Selectivity G-Protein Signaling Analgesia

(-)-Cyclorphan vs. Cyclazocine: Discriminative Stimulus Effects and Potency Differences

In a drug discrimination paradigm using pigeons, (-)-cyclorphan produced dose-related responding appropriate for the KOR agonist ethylketazocine, with a maximum of 83% drug-appropriate responding at 0.3 mg/kg [1]. When tested in pigeons trained to discriminate cyclazocine (a mixed opioid agonist-antagonist) from saline, (-)-cyclorphan produced over 90% cyclazocine-appropriate responding, but only at 5.6-10.0 mg/kg [1]. This indicates that (-)-cyclorphan can substitute for cyclazocine, but requires approximately 20-fold higher doses to achieve comparable stimulus control [1]. Furthermore, in morphine-treated pigeons, 1.0 mg/kg (-)-cyclorphan produced 100% naltrexone-appropriate responding, demonstrating potent μ-antagonist activity in vivo [1].

Behavioral Pharmacology Drug Discrimination Opioid Subtypes

(-)-Cyclorphan vs. Butorphanol: Differential Cross-Tolerance with Morphine

In a 14-day chronic treatment study in ICR albino mice using the hot plate test, (-)-cyclorphan and butorphanol exhibited distinct cross-tolerance profiles with morphine. After 14 days of treatment with (-)-cyclorphan, the subsequent analgesic action of morphine was significantly reduced, indicating the development of cross-tolerance [1]. In contrast, chronic treatment with butorphanol did not reduce the analgesic effect of morphine [1]. This difference in cross-tolerance liability is a key pharmacological distinction between these two agonist-antagonist opioids. While all four drugs tested (buprenorphine, butorphanol, nalbuphine, and cyclorphan) produced tolerance themselves, their interactions with morphine tolerance pathways differed substantially [1].

Analgesic Tolerance Cross-Tolerance Chronic Pain Management

(-)-Cyclorphan: Validated Research Applications Based on Comparative Evidence


Investigating κ-Opioid Receptor-Mediated Analgesia and Psychotomimetic Effects

(-)-Cyclorphan's potent κ-agonist activity (Ki = 0.034 nM at KOR) and weak μ partial agonism/antagonism [1] make it an ideal tool for isolating κ-mediated effects in vivo. Unlike the highly selective KOR agonist U-50488 , (-)-cyclorphan's moderate μ-antagonist component can help mitigate μ-mediated respiratory depression, providing a cleaner window into κ-specific analgesia and its associated psychotomimetic side effects [2].

Structural-Activity Relationship (SAR) Studies of Morphinan Opioids

The direct comparison of (-)-cyclorphan (3a) with its cyclobutyl analog MCL-101 (3b) provides a powerful SAR tool [1]. Researchers can use this pair to investigate how a minor change from a cyclopropylmethyl to a cyclobutylmethyl N-substituent drastically alters DOR selectivity (4-fold vs. 18-fold) and switches MOR functional activity from antagonist to agonist [1]. This system is ideal for probing the structural determinants of opioid receptor functional selectivity.

Mechanistic Studies of Opioid Tolerance and Cross-Tolerance

As demonstrated in comparative studies with butorphanol, (-)-cyclorphan induces cross-tolerance to morphine, whereas butorphanol does not [1]. This differential property makes (-)-cyclorphan a valuable reagent for dissecting the cellular and molecular mechanisms underlying tolerance development to different opioid classes, particularly the role of μ/κ receptor interactions and downstream signaling adaptations in chronic pain models.

Behavioral Pharmacology of Mixed Opioid Agonist-Antagonists

(-)-Cyclorphan's well-characterized discriminative stimulus effects in pigeons, which mimic those of both ethylketazocine (a KOR agonist) and naltrexone (a MOR antagonist) depending on the training context, offer a robust behavioral model for studying the subjective effects of mixed opioids [1]. The 20-fold higher dose required for cyclazocine-like effects [1] provides a quantitative benchmark for comparing the in vivo potency of novel mixed agonist-antagonist compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Cyclorphan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.